Poloxamer 188

Description

Properties

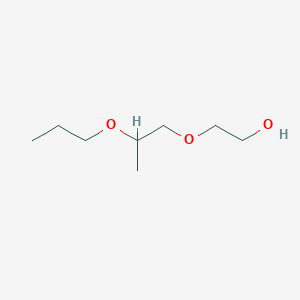

IUPAC Name |

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physicochemical properties of Poloxamer 188 for research?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Poloxamer 188 (P188), also known commercially as Pluronic® F68 or Kolliphor® P 188, is a non-ionic, amphiphilic triblock copolymer widely utilized in the pharmaceutical and biotechnology industries.[1][2] Its unique properties make it a versatile excipient in applications ranging from drug delivery and formulation to bioprocessing and cell therapy.[3][4] This guide provides a detailed overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and visual workflows to support its application in a research setting.

Molecular Structure and Core Properties

This compound consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][4][5] This PEO-PPO-PEO structure imparts an amphiphilic nature, allowing it to act as a surfactant.[1][4] According to pharmacopeia monographs, the PEO blocks average around 80 units each, while the central PPO block averages about 27 units.[5] This composition results in a molecule with a high Hydrophile-Lipophile Balance (HLB), making it an effective stabilizer and emulsifier.[1][6]

The primary function of this compound in research is often linked to its surface-active properties. It is used to stabilize proteins against interfacial and mechanical stresses, prevent cellular damage from shear stress in bioreactors, and enhance the solubility of poorly water-soluble drug compounds.[5][7][8][9]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound, compiled from various sources. It is important to note that due to its polymeric nature, this compound exists as a mixture of molecules with varying chain lengths, leading to a distribution of molecular weights and properties that can exhibit lot-to-lot variability.[5][10]

Table 1: Molecular and Structural Properties

| Property | Value | References |

| Average Molecular Weight ( g/mol ) | 7,680 - 9,510 | [5][11][12] |

| Calculated Molecular Weight (Daltons) | ~8,400 | [1][13] |

| Polyoxyethylene (PEO) Units (average) | ~80 | [5] |

| Polyoxypropylene (PPO) Units (average) | ~27 | [5] |

| Weight Percent Oxyethylene (%) | 79.9 - 83.7 | [5][12] |

| Hydrophile-Lipophile Balance (HLB) | >24 (typically ~29) | [1][6][11][14] |

Table 2: Thermal and Solution Properties

| Property | Value | Conditions | References |

| Physical Form | Solid (flakes) | Ambient | [11] |

| Melting Point | ~52 °C | - | [12][15] |

| Critical Micelle Concentration (CMC) | 0.48 mM | - | [11] |

| 4.8 x 10⁻⁴ M | - | [16] | |

| 24 - 38 mg/mL | 37 °C | [17][18] | |

| Cloud Point | >100 °C | - | [11][14] |

| pH | 5.0 - 7.5 | 2.5% or 10% aqueous solution at 25°C | [12] |

Experimental Protocols and Characterization

Accurate characterization of this compound is critical for ensuring consistent performance in research and manufacturing.[10] Below are detailed methodologies for assessing key physicochemical properties.

Determination of Molecular Weight

The molecular weight and its distribution are critical parameters influencing the performance of this compound.[5]

-

Methodology: Size-Exclusion Chromatography (SEC)

-

System Preparation : Utilize an SEC system with a refractive index (RI) detector.[19] The columns (e.g., Polymer Laboratory Mixed Gel) should be suitable for separating polymers in the range of 4,000 to 13,000 Da.[17]

-

Mobile Phase : A suitable organic solvent, such as dimethylformamide (DMF), is used.[17]

-

Sample Preparation : Dissolve a known concentration of this compound (e.g., 2% w/v) in the mobile phase. Filter the solution through a 0.2 µm filter before injection.[17]

-

Calibration : Calibrate the system using a series of narrow-polydispersity poly(ethylene glycol) (PEG) and poly(ethylene oxide) (PEO) standards.[17]

-

Analysis : Inject the sample onto the column at a controlled flow rate (e.g., 1.0 mL/min) and temperature (e.g., 80 °C).[17] The RI detector will monitor the eluent.

-

Data Interpretation : The molecular weight distribution (including number average, Mn, and weight average, Mw) is calculated by comparing the retention time of the this compound peak to the calibration curve.[5][10]

-

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which this compound unimers begin to self-assemble into micelles. This is a crucial parameter for applications involving solubilization.[4]

-

Methodology: Dye Solubilization Method (using Sudan IV)

-

Stock Solutions : Prepare a stock solution of this compound in deionized water. Prepare a stock of a water-insoluble dye, such as Sudan IV (2.5 mg/mL).[17]

-

Sample Series : Create a series of vials with increasing concentrations of this compound. Add a fixed amount of the Sudan IV stock solution to each vial.[17]

-

Equilibration : Sonicate the samples for 2 minutes and incubate them overnight in a shaking water bath at a controlled temperature (e.g., 37 °C) to ensure equilibrium is reached.[17]

-

Separation : Filter each solution through a surfactant-free cellulose (B213188) acetate (B1210297) filter (0.45 µm) to remove any undissolved dye.[17]

-

Measurement : Measure the absorbance of the filtrate spectrophotometrically at the dye's maximum absorbance wavelength (λ_max = 515 nm for Sudan IV).[17]

-

Data Analysis : Plot the absorbance versus the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp increase in absorbance occurs, indicating the encapsulation of the dye within the newly formed micelles.

-

Surface Tension Measurement

Surface tension analysis helps quantify the surfactant activity of this compound, which is vital for its role in stabilizing proteins at interfaces.[5]

-

Methodology: Force Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

-

Instrumentation : Use a force tensiometer equipped with a platinum Du Noüy ring or Wilhelmy plate.

-

Sample Preparation : Prepare a series of this compound solutions of varying concentrations in a high-purity solvent (e.g., deionized water).

-

Measurement :

-

For the Du Noüy ring method, the ring is placed at the interface of the solution. The force required to pull the ring through the interface is measured and is proportional to the surface tension.

-

For the Wilhelmy plate method, a plate is suspended perpendicular to the interface. The force exerted on the plate by the liquid is measured.

-

-

Analysis : As the concentration of this compound increases, its molecules adsorb to the air-water interface, reducing the surface tension.[5] A plot of surface tension versus concentration will show a decrease until the CMC is reached, after which the surface tension remains relatively constant. The effectiveness of different this compound grades can be compared by their ability to lower surface tension.[5]

-

Visualizing Mechanisms and Workflows

Mechanism of this compound in Cell Membrane Repair

This compound is known for its ability to repair damaged cell membranes, a mechanism that does not involve traditional receptor-based signaling.[1][20] It is believed to act by directly inserting into the damaged, more fluidic regions of the lipid bilayer, thereby "plugging" defects and restoring membrane integrity.[20][21] This prevents uncontrolled ion flux and the loss of intracellular contents, allowing the cell's natural repair mechanisms to take over.[1]

Caption: Logical flow of this compound's role in repairing damaged cell membranes.

Experimental Workflow for Physicochemical Characterization

A systematic approach is required to fully characterize a batch of this compound for research or quality control purposes. The workflow below outlines the key analytical techniques employed.

Caption: A typical experimental workflow for characterizing this compound.

Applications in Research

-

Cell Culture: this compound is widely used as a shear-protectant in suspension cell cultures, particularly in large-scale bioreactors.[8][10][22] It reduces cell damage caused by agitation and gas sparging.[8][10] Different grades are optimized for this purpose, with lower hydrophobicity and molecular weight variants often providing better shear protection.[5][7]

-

Protein Formulation: Its surfactant properties make it an excellent stabilizer for protein-based therapeutics, preventing aggregation and adsorption to surfaces.[5][7] Grades with higher hydrophobicity tend to offer better protein stabilization due to greater surface activity.[5][7]

-

Drug Delivery: As an excipient, this compound is used to solubilize poorly water-soluble drugs, enhancing their bioavailability.[4][9][23] It can form micelles that encapsulate hydrophobic drug molecules, and it is also used as an emulsifying agent in intravenous fat emulsions and as a stabilizer in gels, ointments, and syrups.[3]

-

Membrane Sealing: In a therapeutic context, this compound is researched for its ability to restore cell membrane integrity after various injuries, including those from ischemia-reperfusion, electroporation, and mechanical trauma.[1][20]

References

- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing this compound [bioprocessonline.com]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. Solid dispersion with Poloxamer-188: Significance and symbolism [wisdomlib.org]

- 10. cellculturedish.com [cellculturedish.com]

- 11. This compound 9003-11-6 [sigmaaldrich.com]

- 12. himedialabs.com [himedialabs.com]

- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. This compound, 100 g, CAS No. 9003-11-6 | Detergents | Biochemistry | Life Science | Carl ROTH - Germany [carlroth.com]

- 16. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. etflin.com [etflin.com]

Poloxamer 188: A Deep Dive into its Mechanism of Action for Cell Membrane Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Poloxamer 188 (P188), a non-ionic triblock copolymer, has emerged as a promising agent for the repair of damaged cell membranes across a spectrum of injury models and disease states. Its unique amphiphilic structure, consisting of a central hydrophobic polyoxypropylene (PPO) core flanked by two hydrophilic polyoxyethylene (PEO) chains, allows it to interact with and stabilize compromised lipid bilayers. This technical guide provides a comprehensive overview of the core mechanisms underlying P188-mediated cell membrane repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Biophysical Interaction with the Cell Membrane: The "Molecular Band-Aid" Effect

The primary mechanism of this compound's action lies in its direct biophysical interaction with damaged cell membranes. In a healthy, intact cell membrane, the lipid bilayer is tightly packed, creating a high surface pressure that prevents the insertion of the P188 molecule. However, when the membrane is compromised, for instance through mechanical stress, electroporation, or ischemia-reperfusion injury, the lipid packing density decreases, exposing the hydrophobic core of the bilayer. This localized disruption creates a thermodynamically favorable environment for the insertion of the hydrophobic PPO block of P188.

This insertion is a critical first step in the repair process. The PPO block acts as a "hydrophobic anchor," lodging itself into the damaged, less-ordered regions of the membrane. The hydrophilic PEO chains remain in the aqueous environment, effectively "plugging" the defect and preventing the leakage of intracellular contents and the influx of harmful extracellular substances.[1] This "molecular band-aid" effect is transient; as the cell's endogenous repair mechanisms restore the membrane's integrity and increase the lipid packing density, the increased surface pressure "squeezes out" the P188 molecule.[2]

Quantitative Data on this compound-Lipid Monolayer Interaction

The interaction of this compound with lipid membranes has been quantitatively studied using techniques such as Langmuir-Blodgett trough measurements combined with X-ray reflectivity. These studies provide insights into the surface pressure-dependent insertion of P188 into lipid monolayers, which serve as a model for a single leaflet of the cell membrane.

| Lipid Monolayer Composition | P188 Concentration | Insertion Surface Pressure (π) | Squeeze-out Surface Pressure (π) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Sub-micellar | ≤ 22 mN/m | > 22 mN/m | [2] |

| Dipalmitoylphosphatidylglycerol (DPPG) | Sub-micellar | ≤ 22 mN/m | > 22 mN/m | [2] |

Table 1: Surface Pressure-Dependent Interaction of this compound with Lipid Monolayers. The data indicates that P188 preferentially inserts into lipid monolayers at lower surface pressures, characteristic of damaged membranes, and is expelled as the surface pressure increases towards that of a healthy membrane (approximately 30-35 mN/m).

Modulation of Membrane Fluidity and Tension

Beyond simply plugging holes, this compound also influences the biophysical properties of the cell membrane, including its fluidity and tension. By inserting into damaged areas, P188 can alter the local lipid packing and, consequently, the membrane's fluidity. Studies using fluorescent probes like Laurdan have been employed to investigate these changes. An increase in membrane order (decreased fluidity) in the vicinity of the damage can contribute to the stabilization of the membrane and facilitate the sealing process.

The reduction of membrane tension is another crucial aspect of P188's mechanism. A damaged membrane experiences a significant increase in tension at the edges of the defect. By adsorbing to these exposed hydrophobic edges, P188 acts as a surfactant, reducing the line tension of the pore and preventing its expansion. This reduction in tension is a critical step that allows the cell's intrinsic repair machinery to function more effectively.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-repairing effects of this compound.

Langmuir-Blodgett Trough with X-ray Reflectivity for Lipid Monolayer Interaction

This technique is instrumental in studying the surface pressure-dependent insertion and exclusion of this compound into a model cell membrane leaflet.

Objective: To determine the surface pressure at which P188 inserts into and is squeezed out of a lipid monolayer.

Materials:

-

Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate) and movable barriers.

-

X-ray reflectometer.

-

Phospholipid solution (e.g., DPPC in chloroform).

-

This compound solution in ultrapure water.

-

Aqueous subphase (e.g., phosphate-buffered saline, PBS).

Protocol:

-

Clean the Langmuir trough meticulously with appropriate solvents (e.g., chloroform (B151607) and ethanol) and rinse thoroughly with ultrapure water.

-

Fill the trough with the aqueous subphase.

-

Inject the this compound solution into the subphase to achieve the desired concentration.

-

Carefully spread the phospholipid solution onto the air-water interface to form a monolayer.

-

Allow the solvent to evaporate completely (typically 15-20 minutes).

-

Compress the monolayer at a constant rate using the movable barriers, while continuously monitoring the surface pressure.

-

Simultaneously, perform X-ray reflectivity measurements at various surface pressures to determine the electron density profile of the monolayer, which reveals the presence and location of P188.

-

The surface pressure at which a significant change in the electron density profile is observed indicates the insertion or squeeze-out of P188.

Cell Viability Assessment using Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for membrane integrity.

Objective: To quantify the percentage of cells with compromised membranes after injury and the protective effect of this compound.

Materials:

-

Adherent or suspension cells.

-

Cell culture medium.

-

Method for inducing cell injury (e.g., mechanical shear stress, electroporation, chemical injury).

-

This compound solution.

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or flow cytometer.

Protocol:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate for microscopy or culture flasks for flow cytometry).

-

Induce cell injury using the chosen method.

-

Immediately after injury, treat the cells with different concentrations of this compound or a vehicle control.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Add PI to a final concentration of 1-2 µg/mL.

-

Incubate for 5-15 minutes at room temperature in the dark.

-

For Fluorescence Microscopy:

-

Wash the cells gently with PBS to remove excess PI.

-

Image the cells using a fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm) and a brightfield channel to visualize all cells.

-

Quantify the percentage of PI-positive (dead/damaged) cells relative to the total number of cells.

-

-

For Flow Cytometry:

-

Harvest the cells (if adherent).

-

Analyze the cell suspension using a flow cytometer, detecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).

-

Gate the cell populations to determine the percentage of PI-positive cells.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, serving as another indicator of membrane damage.

Objective: To quantify the amount of LDH released from damaged cells as a measure of cytotoxicity and the protective effect of this compound.

Materials:

-

Cells and culture medium.

-

Method for inducing cell injury.

-

This compound solution.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well plate.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Include control wells:

-

Spontaneous LDH release: Untreated, uninjured cells.

-

Maximum LDH release: Uninjured cells treated with a lysis buffer (provided in the kit).

-

Vehicle control: Injured cells treated with the vehicle used to dissolve P188.

-

-

Induce injury in the experimental and vehicle control wells.

-

Immediately add different concentrations of this compound to the experimental wells.

-

Incubate the plate for the desired time at 37°C.

-

Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.

-

Incubate for the recommended time (usually 15-30 minutes) at room temperature, protected from light.

-

Add the stop solution (if required by the kit).

-

Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, according to the kit's formula.

Modulation of Intracellular Signaling Pathways

Beyond its direct effects on the cell membrane, this compound can also influence intracellular signaling pathways, contributing to its overall cytoprotective effects. This is often a secondary consequence of its primary membrane-sealing action, which prevents the uncontrolled influx of ions like calcium and the loss of essential intracellular molecules.

Inhibition of NF-κB Signaling

In the context of ischemia-reperfusion injury, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7][8][9] Ischemia and subsequent reperfusion trigger a cascade of inflammatory events, a key component of which is the activation of NF-κB. This transcription factor promotes the expression of pro-inflammatory cytokines and adhesion molecules, exacerbating tissue damage. By stabilizing the cell membrane and preventing the initial triggers of inflammation, P188 can indirectly suppress the activation of NF-κB, leading to a reduction in the inflammatory response and improved cell survival.[3][4][5][6][7][8][9]

References

- 1. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]

- 9. Poloxamer-188 can attenuate blood-brain barrier damage to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Surfactant Properties of Poloxamer 188 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188 (P188) is a non-ionic triblock copolymer extensively utilized in the pharmaceutical industry as a surfactant, emulsifier, solubilizing agent, and stabilizer.[1] Its chemical structure consists of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[2][3] This amphiphilic nature drives its self-assembly in aqueous solutions, forming micelles that are critical to its function in drug delivery and bioprocessing.[2][4] Also known by trade names such as Pluronic® F68 and Kolliphor® P188, this polymer is valued for its low toxicity and its ability to stabilize sensitive biological molecules and protect cells from shear stress.[1][2] This guide provides an in-depth examination of the core surfactant properties of this compound, the experimental methods used for their characterization, and the factors influencing its behavior in aqueous environments.

The fundamental mechanism behind this compound's surfactant activity is its tendency to form core-shell micellar structures above a specific concentration and temperature.[5] The hydrophobic PPO core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEO corona forms a steric barrier, preventing aggregation and enhancing stability in aqueous formulations.[6]

Core Surfactant Properties of this compound

The functional characteristics of this compound as a surfactant are defined by several key quantitative parameters. These properties dictate its behavior in solution and its efficacy in various applications.

| Property | Value | Description |

| Average Molecular Weight | 7680–9510 g/mol [7] | The average molecular mass of the polymer chain. |

| Critical Micelle Concentration (CMC) | 0.48 mM (approx. 4.0 mg/mL) at 37 °C[8][9] | The concentration at which individual polymer chains (unimers) begin to self-assemble into micelles. |

| Critical Micelle Temperature (CMT) | > 30 °C[10] | The temperature above which micellization occurs. Below this temperature, P188 typically exists as unimers.[5] |

| Hydrophilic-Lipophilic Balance (HLB) | > 24 (typically cited as 29)[4][8][11] | A measure of the degree of hydrophilicity or lipophilicity. The high HLB value indicates strong hydrophilic characteristics. |

| Micelle Hydrodynamic Diameter | < 20 nm at 37 °C[12] | The effective diameter of the hydrated micelle in solution as measured by techniques like Dynamic Light Scattering. |

| Surface Tension Reduction | Reduces surface tension of aqueous solutions.[13] | As a surfactant, P188 adsorbs at the air-water interface, lowering the surface tension. |

Factors Influencing Surfactant Behavior

The self-assembly and surface activity of this compound are highly sensitive to environmental conditions. Understanding these influences is crucial for formulation development.

3.1 Effect of Temperature Temperature is a critical factor governing the micellization of this compound. Below its Critical Micelle Temperature (CMT), typically above 30°C, P188 exists as individual unimers in solution.[10][14] As the temperature increases beyond the CMT, the hydrophobic PPO block becomes less soluble, which drives the self-assembly process to form micelles. This temperature-dependent behavior is a hallmark of many poloxamers.

3.2 Effect of Concentration Concentration dictates the state of this compound in solution.

-

Below the CMC: P188 molecules exist as unimers and will adsorb at interfaces, leading to a decrease in the surface tension of the solution.[15]

-

At and Above the CMC: Once the concentration reaches the CMC, the unimers aggregate to form spherical micelles.[2] Further increases in concentration primarily lead to an increase in the number of micelles, with the surface tension remaining relatively constant.

3.3 Effect of Additives The presence of other molecules, such as preservatives or salts, can significantly alter the aggregation behavior of this compound. For instance, preservatives like phenol (B47542) and benzyl (B1604629) alcohol have been shown to induce micelle formation at temperatures below the normal CMT.[16][17] Studies using Small-Angle X-ray Scattering (SAXS) have demonstrated that phenol can trigger a unimer-to-micelle transition.[10] The addition of benzyl alcohol can further lower the phenol concentration required to induce this transition, indicating complex interactions between the components.[10]

Experimental Protocols for Characterization

The quantitative properties of this compound are determined through a suite of established analytical techniques. Detailed methodologies for the most common experiments are provided below.

4.1 Determination of CMC by Surface Tensiometry

This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.

-

Principle: Surfactant monomers adsorb at the air-water interface, reducing surface tension. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension reaches a plateau.

-

Apparatus: A surface tensiometer, typically equipped with a Wilhelmy plate or a Du Noüy ring.

-

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from this stock solution to cover a range of concentrations both below and above the anticipated CMC.[18]

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water. Ensure the Wilhelmy plate is thoroughly cleaned (e.g., with a suitable solvent and flamed) to remove contaminants.[18]

-

Measurement: For each concentration, starting from the lowest, measure the surface tension.[18] The solution should be allowed to equilibrate in a thermostatically controlled vessel to ensure a stable temperature.[15]

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the this compound concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of the trend lines for these two regions.[19]

-

4.2 Determination of CMC by Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that exhibits different fluorescent properties in polar (aqueous) versus non-polar (micelle core) environments.

-

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has low solubility in water. When micelles form, the probe partitions into the hydrophobic core. This change in the microenvironment alters the probe's fluorescence spectrum, which can be correlated with the onset of micellization.[20] The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the polarity of its surroundings.[20]

-

Apparatus: A fluorescence spectrophotometer.

-

Methodology:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small, constant amount of pyrene (from a stock solution in a volatile solvent like acetone, which is then evaporated) to each solution to achieve a final pyrene concentration in the micromolar range.[21]

-

Measurement: Excite the pyrene probe at an appropriate wavelength (e.g., ~335 nm) and record the emission spectrum (e.g., from 350 nm to 500 nm).[21]

-

Data Analysis: Calculate the ratio of the fluorescence intensities of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm). Plot this I1/I3 ratio against the logarithm of the this compound concentration. A sigmoidal curve is typically observed, with the inflection point corresponding to the CMC.[22]

-

4.3 Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

-

Principle: Smaller particles diffuse more rapidly in solution than larger particles. DLS measures the rate of these movements and uses the Stokes-Einstein equation to calculate the hydrodynamic diameter.[6]

-

Apparatus: A Dynamic Light Scattering instrument with a laser source and a correlator.

-

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration well above the CMC to ensure the presence of micelles. The solution must be filtered through a small-pore-size filter (e.g., 0.22 µm) into a clean, dust-free cuvette to remove any large aggregates or contaminants.[6]

-

Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate. Set the measurement parameters, such as the scattering angle, temperature, and solvent viscosity.[23]

-

Measurement: The instrument illuminates the sample with a laser and collects the scattered light over time. The correlator analyzes the intensity fluctuations to generate a correlation function.

-

Data Analysis: The software uses the correlation function to calculate the translational diffusion coefficient, which is then used in the Stokes-Einstein equation to determine the size distribution and average hydrodynamic diameter of the micelles.[24]

-

Visualizations of this compound Properties and Analysis

Diagrams created using Graphviz DOT language to illustrate key concepts and workflows.

Caption: Molecular structure of a this compound unimer and its self-assembly into a micelle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound 溶液 10%, sterile-filtered, BioReagent, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. himedialabs.com [himedialabs.com]

- 8. This compound 9003-11-6 [sigmaaldrich.com]

- 9. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Quantitative Analysis of this compound in Biotherapeutic Process Streams Using Liquid Chromatography–Triple-Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. commons.erau.edu [commons.erau.edu]

- 16. Micelle Formation and Phase Separation of this compound and Preservative Molecules in Aqueous Solutions Studied by Small Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering | NIST [nist.gov]

- 18. benchchem.com [benchchem.com]

- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 20. usc.gal [usc.gal]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. muser-my.com [muser-my.com]

- 24. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

Poloxamer 188: A Comprehensive Technical Guide to its Critical Micelle Concentration and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Poloxamer 188, its determination, influencing factors, and profound significance in scientific research, particularly within the realm of drug development. This compound, a non-ionic triblock copolymer, is a versatile excipient widely recognized for its surfactant properties, which are pivotal to its function as a solubilizing agent, emulsifier, and stabilizer in pharmaceutical formulations.

Understanding the Critical Micelle Concentration (CMC) of this compound

This compound is an amphiphilic polymer composed of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks. This unique structure drives its self-assembly in aqueous solutions. At low concentrations, this compound exists as individual polymer chains, or unimers. However, as the concentration increases and surpasses a critical point—the critical micelle concentration (CMC)—the unimers spontaneously aggregate to form spherical micelles.[1] In these micelles, the hydrophobic PPO cores are shielded from the aqueous environment by a corona of hydrophilic PEO chains.[2]

The CMC is a fundamental physicochemical parameter of this compound, as it dictates the onset of micelle formation and, consequently, its efficacy in various applications. The formation of micelles is crucial for the encapsulation and solubilization of hydrophobic drugs, thereby enhancing their bioavailability.[1][2]

Quantitative Data on the CMC of this compound

The CMC of this compound is not a fixed value but is influenced by several factors, most notably temperature and the composition of the aqueous medium. Below is a summary of reported CMC values under various conditions.

| CMC Value | Temperature (°C) | Method of Determination | Additional Notes | Reference(s) |

| ~0.1% w/v | Not Specified | Not Specified | General reported value. | [3] |

| 4.8 x 10⁻⁴ M | Not Specified | Not Specified | Widely cited value in drug delivery studies. | [2] |

| 24–32 mg/mL | 37 | Dye Solubilization (Sudan IV) | For non-clinical grade this compound. | [4] |

| 29–38 mg/mL | 37 | Dye Solubilization (Sudan IV) | For clinical grade this compound (Flocork). | [4] |

| 0.04 mM | 25 | Tensiometry | [5] | |

| 0.743 mg/mL | Not Specified | Fluorescence Probe (Pyrene) | [6] | |

| 0.48 mM | Not Specified | Not Specified | Provided by a commercial supplier. | [7] |

Note: It is crucial for researchers to determine the CMC of this compound under their specific experimental conditions due to the significant impact of temperature, ionic strength, and the presence of other molecules.

Significance of this compound's CMC in Research

The CMC is a critical parameter in a multitude of research applications, particularly in drug delivery and formulation science.

-

Enhanced Drug Solubility and Bioavailability: The hydrophobic core of this compound micelles serves as a microenvironment for encapsulating poorly water-soluble drugs.[1] By formulating a drug with this compound at a concentration above its CMC, the drug's apparent solubility in aqueous media can be significantly increased, leading to improved bioavailability.[8]

-

Drug Targeting and Controlled Release: Polymeric micelles, including those formed from this compound, are nanoscale drug delivery systems that can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting. The hydrophilic PEO corona provides a "stealth" effect, reducing opsonization and prolonging circulation time in the bloodstream.[2] The release of the encapsulated drug can be modulated by the stability of the micelle structure.

-

Stabilization of Nanoparticles and Emulsions: this compound is widely used as a steric stabilizer for nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and as an emulsifying agent in oil-in-water emulsions.[9][10] Its amphiphilic nature allows it to adsorb at interfaces, preventing aggregation and coalescence.

-

Membrane Sealing and Cytoprotection: Beyond its role in drug delivery, this compound has been shown to have cytoprotective effects by inserting into damaged cell membranes and resealing them.[11][12] This property is being explored for therapeutic applications in conditions such as muscular dystrophy and neurodegenerative disorders.[12]

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for the effective application of this compound. Two common and reliable methods are detailed below.

Surface Tension Measurement using Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the concentration of free unimers in the bulk solution remains relatively constant, leading to a plateau or a significant change in the slope of the surface tension versus concentration curve.[9] The CMC is determined from the inflection point of this curve.[6][13]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 1% w/v).

-

Preparation of Dilutions: Create a series of dilutions of the this compound stock solution with varying concentrations, ensuring the range covers the expected CMC.

-

Surface Tension Measurement:

-

Data Analysis:

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.[15][16]

Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 6 x 10⁻⁵ M).

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Sample Preparation:

-

To each this compound solution, add a small, constant volume of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range (e.g., 250 nM).[7] The final concentration of the organic solvent should be kept minimal (e.g., < 0.1%) to avoid affecting micellization.[9]

-

Allow the solutions to equilibrate for a sufficient time (e.g., at least 30 minutes) before measurement.[1]

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to record the emission spectrum of each sample.

-

Set the excitation wavelength to approximately 334-339 nm.[17]

-

Record the emission spectrum from approximately 350 nm to 500 nm.

-

-

Data Analysis:

-

From each emission spectrum, determine the intensities of the first (I1, around 372-374 nm) and third (I3, around 383-385 nm) vibronic peaks.[16]

-

Calculate the I1/I3 ratio for each this compound concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal (Boltzmann) function. The center of the sigmoid corresponds to the CMC.[16]

-

Mandatory Visualizations

This compound Micelle Formation and Drug Encapsulation

Caption: Self-assembly of this compound unimers into a micelle above the CMC, leading to the encapsulation of a hydrophobic drug.

Proposed Mechanism of this compound in Cell Membrane Sealing

Caption: this compound inserts into damaged areas of the cell membrane, restoring its integrity.

Experimental Workflow for Preparing Drug-Loaded this compound Micelles via Thin-Film Hydration

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Micelle formation and phase separation of this compound and preservative molecules in aqueous solutions studied by small angle X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. usc.gal [usc.gal]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Poloxamer-188 and d-α-Tocopheryl Polyethylene Glycol Succinate (TPGS-1000) Mixed Micelles Integrated Orodispersible Sublingual Films to Improve Oral Bioavailability of Ebastine; In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound 9003-11-6 [sigmaaldrich.com]

The role of Poloxamer 188 as a non-ionic surfactant in biological systems.

An In-Depth Technical Guide to the Role of Poloxamer 188 as a Non-Ionic Surfactant in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (P188), also known by its trade name Pluronic® F68, is a non-ionic triblock copolymer renowned for its unique surfactant properties and biocompatibility.[1] Structurally, it consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][2] This amphiphilic nature allows P188 to interact with biological interfaces, most notably cell membranes, making it a subject of extensive research and application in various biomedical fields.[1][2] Approved by the FDA for nearly five decades, P188 is used as a therapeutic agent to reduce blood viscosity and as a stabilizer in numerous cosmetic and pharmaceutical products.[1][3] This guide provides a detailed examination of the core mechanisms, applications, and experimental basis for the use of this compound in biological systems.

Core Mechanism of Action: Cell Membrane Stabilization and Repair

The primary and most well-documented function of this compound in biological systems is its ability to repair and stabilize damaged cell membranes.[1][3][4] When a cell membrane is compromised by mechanical stress, ischemia, or other insults, its hydrophobic lipid core becomes exposed to the aqueous environment.[2] The hydrophobic PPO core of the P188 molecule has a high affinity for these exposed lipid chains and preferentially inserts itself into the damaged portions of the bilayer.[1][3] The larger hydrophilic PEO chains remain in the extracellular space, effectively "patching" the defect.[2] This process is believed to increase the lipid packing density, restore the membrane's integrity, and prevent the loss of intracellular contents, thereby averting cell death.[1][3] This direct biophysical interaction distinguishes P188 from traditional pharmacological agents that target specific signaling pathways.[5]

Caption: Mechanism of P188 insertion into a damaged lipid bilayer.

Applications in Biological Systems

Neuroprotection and Blood-Brain Barrier Integrity

This compound has demonstrated significant neuroprotective effects in various models of central nervous system (CNS) injury, including ischemia/reperfusion, traumatic brain injury (TBI), and excitotoxicity.[1][6][7] Its primary neuroprotective role stems from its ability to seal damaged neuronal membranes and preserve the integrity of the blood-brain barrier (BBB).[6][8][9][10]

-

Mechanism: Following an ischemic event, P188 reduces BBB permeability by inhibiting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme responsible for degrading tight junction proteins that form the BBB.[6][8] It also suppresses inflammatory pathways, such as the NF-κB pathway, which are activated during reperfusion injury.[6][10] This leads to reduced cerebral edema, smaller infarct volumes, and improved neurological outcomes.[6][9]

-

Signaling Pathway: P188's neuroprotective effects are partly mediated by downregulating the NF-κB signaling cascade, which in turn reduces the expression of MMPs and inflammatory cytokines.

Caption: P188 neuroprotective signaling pathway.

Table 1: Quantitative Data on Neuroprotective Effects of P188

| Study Model | P188 Dosage | Outcome Measure | Result | Citation |

| Mouse MCAO (Ischemia) | 0.4 g/kg | Infarct Volume | Significant reduction vs. saline | [6] |

| Mouse MCAO (Ischemia) | 0.4 g/kg | Neurological Score | Significant improvement | [6] |

| Mouse MCAO (Ischemia) | 0.4 g/kg | Evans Blue Leakage (BBB) | Significant inhibition of leakage | [6][8] |

| Rat TBI | 2, 4, 8 mg/mL | Cerebral Water Content | Attenuation of edema | [1][9] |

| Rat Glutamate (B1630785) Toxicity | i.v. or i.c. | Lesion Volume | Significant reduction | [7][11] |

| SH-SY5Y cells (Aβ42) | 2 µg | Cell Survival | 16% increase in survival | [1] |

Sickle Cell Disease and Microvascular Blood Flow

This compound has been investigated as a treatment for acute vaso-occlusive crisis (VOC) in sickle cell disease (SCD).[12][13] Its rheological properties help to reduce blood viscosity and inhibit hydrophobic interactions between blood cells, thereby improving microvascular blood flow.[3][14] Clinical trial results have been mixed, with some studies showing a benefit, particularly in children and those also receiving hydroxyurea, while later trials did not confirm these findings.[12][15]

Table 2: Clinical Trial Data for P188 in Sickle Cell Vaso-Occlusive Crisis

| Study | Patient Group | P188 Treatment | Outcome Measure | Result | Citation |

| Or et al. (1999) | Adults & Children | 100 mg/kg load, then 30 mg/kg/hr for 47 hrs | Duration of painful episode | 9-hour reduction (P = .04) | [12] |

| Or et al. (1999) | Children (≤15 years) | Same as above | Duration of painful episode | 21-hour reduction (P = .01) | [12] |

| Adams-Graves et al. (1997) | Adults | 48-hour infusion | Total analgesic use | Significant reduction | [13] |

| Casella et al. (2021) | Adults & Children (4-65 years) | Infusion | Time to last parenteral opioid dose | No significant difference vs. placebo | [15] |

Burn Injury and Wound Healing

In the context of burn injuries, P188 has shown promise in preclinical models of thermal, electrical, and radiation burns.[16][17] A critical aspect of burn pathology is the "zone of stasis," an area surrounding the initial injury with reduced blood flow that is at risk of progressing to necrosis.[18] P188 improves capillary blood flow in this zone, preventing its expansion and preserving tissue viability.[18][19]

Table 3: Efficacy of P188 in Experimental Burn Models

| Study Model | P188 Treatment | Outcome Measure | Result at 24h | Citation |

| Rat Cutaneous Burn | Intravenous | Area of coagulation ("zero red cell speed zone") | 2.4 ± 0.5 mm² (P188) vs. 3.5 ± 0.5 mm² (saline) | [18] |

| Skeletal Muscle Cells | In vitro | Cell death after high-dose irradiation | Prevention of acute necrosis | [6] |

Drug Delivery Systems

The surfactant properties of P188 make it a valuable excipient in pharmaceutical formulations.[1] It is widely used in ophthalmic drug delivery systems to create in-situ gelling formulations that increase drug residence time on the ocular surface.[20][21][22][23] In oncology, incorporating P188 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been shown to increase the uptake of chemotherapeutics in resistant cancer cell lines, leading to significantly higher cytotoxicity.[24][25]

Table 4: P188 in Nanoparticle Drug Delivery

| Nanoparticle System | Drug | Cell Line | Effect of P188 | Citation |

| PLGA Nanoparticles | Docetaxel | MCF-7 TAX30 (resistant breast cancer) | Increased cellular uptake, significantly higher cytotoxicity | [24][25] |

| Gelatin Nanoparticles | Allicin | HepG-2 (liver cancer) | 2-fold lower IC50 vs. uncoated nanoparticles | [26] |

Effects on Signaling and Cellular Processes

Beyond its direct membrane-sealing action, P188 influences several intracellular signaling pathways, primarily related to inflammation and apoptosis.

-

Anti-Inflammatory Effects: P188 can suppress the activation of the NF-κB pathway, a central regulator of inflammation.[27][28] This leads to decreased production of pro-inflammatory cytokines like TNF-α and IL-6.[27]

-

Anti-Apoptotic Effects: P188 has been shown to inhibit both the extrinsic and intrinsic pathways of apoptosis.[1][9] It can prevent the activation of caspases (caspase-3, -8, -9) and reduce the release of cytochrome c from mitochondria.[27][29] In some leukemia cell lines, however, high concentrations of P188 have been observed to enhance apoptosis, suggesting its effects can be context-dependent.[30]

-

MAPK Pathway: Recent studies indicate P188 can repress the phosphorylation of p38 MAPK, a key pathway involved in stress and immune responses.[31]

Caption: P188 anti-inflammatory and anti-apoptotic pathways.

Experimental Protocols

In Vivo Cerebral Ischemia/Reperfusion Model

Objective: To assess the neuroprotective effect of P188 on ischemic brain injury.

Methodology: (Adapted from Gu et al., 2013)[6]

-

Animal Model: Adult male mice are anesthetized.

-

Ischemia Induction: The middle cerebral artery (MCA) is occluded (MCAO) using an intraluminal filament for a defined period (e.g., 2 hours) to induce focal cerebral ischemia.

-

Treatment: 5 minutes before reperfusion (removal of the filament), animals are administered either P188 (e.g., 0.4 g/kg) or saline vehicle via tail vein injection.

-

Reperfusion: The filament is withdrawn to allow blood flow to resume.

-

Outcome Assessment (24h post-reperfusion):

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

-

Neurological Deficit Score: Motor deficits are assessed using a standardized scoring system.

-

BBB Permeability: Evans blue dye is injected intravenously. After a circulation period, the brain is perfused and the amount of dye extravasation into the brain parenchyma is quantified spectrophotometrically.

-

In Vitro Cell Membrane Permeability Assay

Objective: To quantify the membrane-sealing capacity of P188.

Methodology: (Adapted from Gu et al., 2013)[6]

-

Cell Culture: Cultured cells (e.g., HT22 hippocampal cells) are grown on coverslips.

-

Membrane Damage: The cell membrane is permeabilized by adding a lytic agent like Triton X-100 for a short duration.

-

Treatment: The damaging agent is washed out, and cells are incubated with media containing P188 (e.g., 1 mg/ml) or a vehicle control.

-

Viability Staining: A membrane-impermeant fluorescent dye, such as Propidium Iodide (PI), is added to the media. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.

-

Quantification: The percentage of PI-positive (damaged) cells is determined using fluorescence microscopy and cell counting. A significant reduction in PI-positive cells in the P188-treated group indicates effective membrane repair.

Caption: Workflow for a cell membrane permeability assay.

Conclusion and Future Directions

This compound is a versatile non-ionic surfactant with a well-established primary mechanism of sealing defects in damaged biological membranes. This fundamental action translates into a wide array of therapeutic potentials, including neuroprotection, improvement of microvascular hemodynamics, and enhancement of wound healing.[3][6][18] Furthermore, its ability to modulate key signaling pathways involved in inflammation and apoptosis adds another layer to its biological activity.[27][28]

While P188 is generally considered safe and biocompatible, researchers should be aware of potential concerns regarding toxicity with long-term application and lot-to-lot variability, which may affect experimental reproducibility.[3][4][32] Future research should focus on further elucidating the specific molecular interactions between P188 and lipid bilayers, exploring its potential in combination therapies, and developing more stable or targeted poloxamer variants to enhance therapeutic efficacy for chronic diseases.[2] The continued investigation of this unique polymer holds significant promise for advancing treatments for a range of challenging medical conditions.

References

- 1. This compound (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple poloxamers increase plasma membrane repair capacity in muscle and nonmuscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. "Therapeutic Strategies to Restore Vascular Function in Brain Injury an" by Anne M. Alsup [mavmatrix.uta.edu]

- 6. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier | PLOS One [journals.plos.org]

- 7. The surfactant poloxamer-188 protects against glutamate toxicity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Protects Neurons against Ischemia/Reperfusion Injury through Preserving Integrity of Cell Membranes and Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poloxamer-188 attenuates TBI-induced blood-brain barrier damage leading to decreased brain edema and reduced cellular death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poloxamer-188 can attenuate blood-brain barrier damage to exert neuroprotective effect in mice intracerebral hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purified this compound for treatment of acute vaso-occlusive crisis of sickle cell disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RheothRx (this compound) injection for the acute painful episode of sickle cell disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medindia.net [medindia.net]

- 15. This compound disappoints for painful SCD vaso-occlusive episodes, study showsteaser | MDedge [mdedge.com]

- 16. THE USE OF this compound IN BURN INJURY TREATMENT: A SYSTEMATIC LITERATURE REVIEW [ouci.dntb.gov.ua]

- 17. THE USE OF this compound IN BURN INJURY TREATMENT: A SYSTEMATIC LITERATURE REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Poloxamer-188 improves capillary blood flow and tissue viability in a cutaneous burn wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mode of action of poloxamer-based surfactants in wound care and efficacy on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. New method for ophthalmic delivery of azithromycin by poloxamer/carbopol-based in situ gelling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Applications of poloxamers in ophthalmic pharmaceutical formulations: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. The effect of this compound on nanoparticle morphology, size, cancer cell uptake, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Augmented cytotoxicity using the physical adsorption of this compound on allicin-loaded gelatin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound Attenuates Ischemia-Reperfusion-Induced Lung Injury by Maintaining Cell Membrane Integrity and Inhibiting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. This compound enhances apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biocompatibility and Toxicity Profile of Poloxamer 188 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188 (also known by its trade name Pluronic® F-68) is a non-ionic triblock copolymer widely utilized in the pharmaceutical industry as an excipient, emulsifier, and solubilizing agent. Its amphiphilic nature, consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks, allows it to interact with biological membranes. This interaction is key to its diverse applications, including its use as a shear-protectant in cell culture and its potential as a membrane-sealing agent in various disease models.[1][2] Given its increasing use in in vitro research, a thorough understanding of its biocompatibility and toxicity profile is paramount for the accurate design and interpretation of experimental results. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its cytotoxicity, hemolytic potential, and impact on key cellular signaling pathways.

Biocompatibility Profile

The biocompatibility of this compound is a multifaceted topic, with its effects being highly dependent on its concentration, the cell type , and the specific experimental conditions.

Cytotoxicity

The cytotoxic profile of this compound is generally favorable at concentrations typically used in cell culture (around 0.1% w/v or 1 g/L).[3] However, at higher concentrations, it can exhibit cytotoxic effects. It is crucial for researchers to determine the optimal, non-toxic concentration for their specific cell line and application.

| Cell Line | Assay | IC50 (µM) | Comments | Reference |

| HepG-2 | MTT | 6.736 | This IC50 value is for allicin-loaded gelatin nanoparticles coated with this compound, which showed a 2-fold lower IC50 than uncoated nanoparticles and a 4-fold lower IC50 than allicin (B1665233) solution alone, suggesting this compound enhanced cytotoxicity in this formulation. | [4] |

| Human PBMCs | Apoptosis Assay | > 0.04 mM | Significant apoptosis was induced at 0.08 mM and 0.1 mM. | [5] |

| Mouse Brain Microvascular Endothelial Cells | Cell Viability Assay | > 0.5 mM | Cell viability decreased at 750 µM (0.75 mM). | [4] |

| Human Neuroblastoma Cells | Cell Viability Assay | Not cytotoxic at low concentrations | Cytotoxicity observed at high concentrations. | [4] |

| Hippocampal Cells | Cell Viability Assay | Cytotoxic at 10⁻⁴ M and 10⁻³ M | Loss of cellular viability was observed at these concentrations. | [4] |

Note: The provided IC50 value is for a nanoparticle formulation and not for this compound alone. Researchers should perform dose-response studies to determine the specific IC50 for their experimental system.

Hemocompatibility

This compound is generally considered to have low hemolytic activity, which is a critical factor for its in vivo applications and for in vitro studies involving blood components.[6] The assessment of hemolytic properties is a key component of biocompatibility testing as outlined in ISO 10993-4.[7] A hemolytic index below 2% is typically considered non-hemolytic.[8]

| Concentration | Hemolysis (%) | Comments | Reference |

| Not Specified | Inverse correlation | An inverse correlation between the concentration of vepoloxamer (a purified form of this compound) and the hemolysis rate was observed. | [9] |